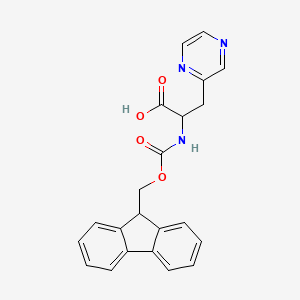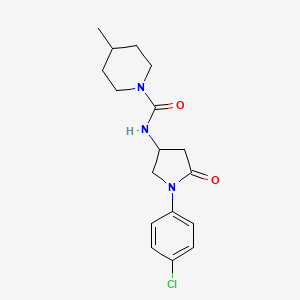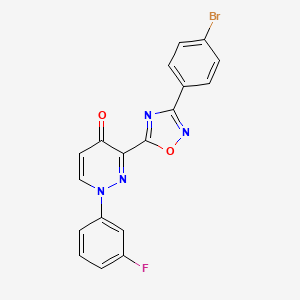
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group . The presence of the pyrazinyl group suggests that this compound may have interesting chemical properties, as pyrazines are aromatic heterocycles often found in pharmaceuticals and agrochemicals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky, aromatic Fmoc group, the pyrazine ring, and the propanoic acid moiety. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
In terms of reactivity, the Fmoc group can be removed under mildly basic conditions, which is useful in peptide synthesis. The pyrazine ring is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Protocols : This compound is synthesized from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), obtained from potassium thiocyanate (Le & Goodnow, 2004).
- Protecting Hydroxy-Groups : It is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups, offering easy removal by triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).
Applications in Organic Chemistry
- Synthesis of Cyano(fluoren-9-yl)acetohydrazides : These compounds readily cyclize under acidic or basic conditions to produce 3-amino-4-(9-substituted fluoren-9-yl)pyrazol-5(4H)-ones (Latif, Mishriky & Hammad, 1977).
- Development of Fluorescent Compounds : Used in the synthesis of poly-functionalized innovative nicotinonitriles incorporating fluorene moieties, showing strong blue-green fluorescence emission (Hussein, El Guesmi & Ahmed, 2019).
- Creation of N-alkylhydroxamic Acids : Utilized in the preparation of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines for the synthesis of diverse N-substituted hydroxamic acids (Mellor & Chan, 1997).
Photophysical Applications
- Development of Deep-Red Emitters : Employed in synthesizing derivatives such as porphyrin and phthalocyanine with fluorenyl substituents, which are efficient deep-red emitters (Barker et al., 2007).
- Synthesis of Fluorescent Dyes : Utilized in creating novel intramolecular charge transfer fluorescent dyes, exhibiting solvatochromic properties suitable for electroluminescent materials (Song et al., 2009).
Other Applications
- Solid Phase Synthesis of Oligoureas : An efficient method for the synthesis of oligoureas on solid support using derivatives of this compound as activated monomers (Guichard et al., 2000).
- Linear and Nonlinear Photophysics for Bioimaging : Studied for its linear photophysical characterization and two-photon absorption properties, useful in bioimaging applications (Morales et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid” are currently unknown . This compound is a unique chemical provided for early discovery researchers
Mode of Action
It’s known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in solid-phase peptide synthesis . The Fmoc group acts as a protective group for amino acids and can be removed under basic conditions .
Biochemical Pathways
Given the presence of the fmoc group, it may be involved in peptide synthesis pathways .
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it has good shelf-life
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)20(11-14-12-23-9-10-24-14)25-22(28)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBUQSZODPWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CN=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)
![Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2438311.png)

![2-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2438313.png)
![N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2438317.png)

![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid](/img/structure/B2438320.png)

![N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2438322.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)
![2-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2438328.png)

